(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine
Overview
Description
(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical properties and interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in cellular redox status . These effects highlight the compound’s potential in regulating cellular functions and responses to environmental stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been reported to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA . These molecular interactions underpin the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound’s metabolism may result in the production of reactive intermediates that can modulate cellular redox status and signaling pathways . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which influences its cellular localization and accumulation . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in tissues . These transport and distribution mechanisms are crucial for determining the compound’s pharmacodynamics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . For instance, this compound has been shown to accumulate in the mitochondria, where it can modulate mitochondrial function and oxidative phosphorylation . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(furan-2-yl)-N-[(5-methyl-1-benzofuran-2-yl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-4-5-15-12(7-11)8-14(18-15)10-16-9-13-3-2-6-17-13/h2-8,16H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVZZWVHKHZBMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)CNCC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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